![molecular formula C14H17NO6S B3000286 1-(2,3-二氢苯并[1,4]二氧六环-6-磺酰基)-哌啶-4-羧酸 CAS No. 461456-17-7](/img/structure/B3000286.png)

1-(2,3-二氢苯并[1,4]二氧六环-6-磺酰基)-哌啶-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

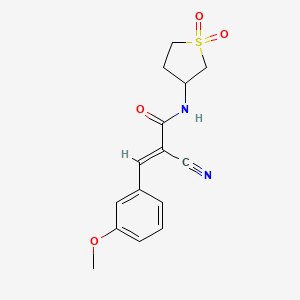

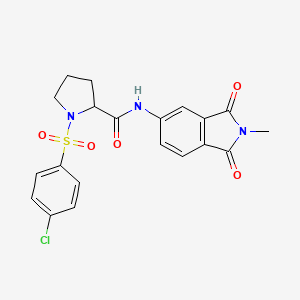

The compound “1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a benzo[1,4]dioxine ring, which is a fused ring system containing a benzene ring and a 1,4-dioxin ring . The molecule also contains sulfonyl, carboxylic acid, and ether functional groups .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name and formula. The piperidine ring is a six-membered ring with one nitrogen atom. The benzo[1,4]dioxine ring is a fused ring system containing a benzene ring and a 1,4-dioxin ring. The sulfonyl group is attached to the 6-position of the benzo[1,4]dioxine ring, and the carboxylic acid group is attached to the 4-position of the piperidine ring .Chemical Reactions Analysis

As an organic compound containing multiple functional groups, this molecule could participate in a variety of chemical reactions. The sulfonyl group could act as an electrophile in nucleophilic substitution reactions, while the carboxylic acid group could undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of the carboxylic acid group would likely make the compound acidic, and it may be soluble in polar solvents due to the presence of the sulfonyl and ether groups .科学研究应用

抗菌应用: Miyamoto 等人 (1987) 的一项研究探讨了具有磺酰基的类似化合物的合成,从而创造出有效的抗菌剂。这表明您的化合物在开发新抗生素方面具有潜在的应用 (Miyamoto, Egawa, Shibamori, & Matsuraoto, 1987).

药物化学: Karaman 等人 (2016) 研究了具有哌啶衍生物的磺酰腙,强调了它们在药物化学中的重要作用。该研究合成了新型化合物并评估了它们的抗氧化能力和抗胆碱酯酶活性,显示了与您的化合物相似的化合物的多功能性 (Karaman et al., 2016).

合成和光谱分析: Aziz‐ur‐Rehman 等人 (2017) 专注于合成具有恶二唑、磺酰胺和哌啶官能团的新化合物。该研究突出了该化合物在创造具有有价值的生物活性的新分子方面的潜力 (Aziz‐ur‐Rehman et al., 2017).

抗菌剂合成: Egawa 等人 (1984) 对类似化合物的研究揭示了它们的抗菌性能。这项研究与利用此类化合物开发新抗菌剂的趋势一致 (Egawa, Miyamoto, Minamida, Nishimura, Okada, Uno, & Matsumoto, 1984).

哌啶衍生物合成: Acharya 和 Clive (2010) 讨论了从丝氨酸合成哌啶衍生物,展示了该化合物在创建具有取代哌啶单元的广泛胺类中的效用,这可能与您化合物的应用相关 (Acharya & Clive, 2010).

未来方向

作用机制

Target of Action

The primary target of this compound is carbonic anhydrase . Carbonic anhydrase is an enzyme that plays a crucial role in many physiological processes, including the regulation of pH and the transport of carbon dioxide and bicarbonate in the body .

Mode of Action

The compound acts as an inhibitor of carbonic anhydrase . It achieves this by coordinating its sulfonyl group with the zinc cation of carbonic anhydrase . This interaction disrupts the enzyme’s ability to catalyze the conversion of carbon dioxide to bicarbonate and protons, thereby inhibiting its activity .

Biochemical Pathways

By inhibiting carbonic anhydrase, the compound affects the carbon dioxide transport pathway . This can lead to a reduced output of bicarbonate, a key component of the body’s buffering system that maintains pH balance . The downstream effects of this inhibition can impact various physiological processes, including respiration and the regulation of body fluid pH .

Result of Action

The inhibition of carbonic anhydrase by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting processes such as respiration and pH regulation .

属性

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6S/c16-14(17)10-3-5-15(6-4-10)22(18,19)11-1-2-12-13(9-11)21-8-7-20-12/h1-2,9-10H,3-8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDZPYRIDZVQFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC3=C(C=C2)OCCO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonyl)-piperidine-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B3000203.png)

![(8-Methyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-phenylmethanone](/img/structure/B3000206.png)

![4-methoxy-3-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3000211.png)

![3-(3-(benzyloxy)phenyl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)propanamide](/img/structure/B3000212.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-3-carbamoyl-4-methylthiophen-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3000218.png)

![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000223.png)

![(S,S)-(+)-2,6-Bis[2-(hydroxydiphenylmethyl)-1-pyrrolidinyl-methyl]-4-methylphenol](/img/structure/B3000224.png)